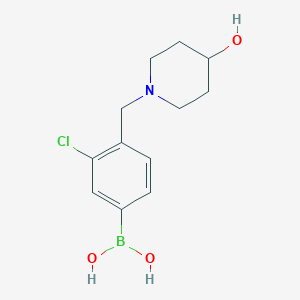

(3-Chlor-4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronsäure

Übersicht

Beschreibung

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a hydroxypiperidinylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Enzyme Inhibition :

Boronic acids are known for their ability to form reversible covalent bonds with serine residues in enzymes, which can inhibit their activity. This property is particularly useful in developing inhibitors for serine proteases and kinases, which play critical roles in various diseases, including cancer and diabetes .

Case Study :

A study investigated the potential of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid as a therapeutic agent against certain types of cancer. The compound demonstrated significant inhibition of target enzymes involved in tumor progression, suggesting its utility as a lead compound for further drug development .

Organic Synthesis

Suzuki-Miyaura Coupling Reaction :

This compound is utilized as a reagent in the Suzuki-Miyaura coupling reaction, a widely employed method for forming carbon-carbon bonds in organic synthesis. It facilitates the coupling of aryl halides with boronic acids to produce biaryl compounds .

Data Table: Reaction Conditions

| Reactant A | Reactant B | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| Aryl Halide | Boronic Acid | Pd(PPh₃)₂Cl₂ | Toluene | 80°C |

| Aryl Halide | Boronic Acid | Ni(II) | Ethanol | 60°C |

Material Science

Functionalized Polymers :

Research has shown that boronic acids can be incorporated into polymer structures to create responsive materials. These polymers can undergo changes in properties upon exposure to specific stimuli, such as pH or glucose levels, making them suitable for biomedical applications like drug delivery systems .

Case Study :

A recent investigation into boronic acid-functionalized hydrogels highlighted their potential in controlled drug release applications. The hydrogels were synthesized using (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid as a monomer, demonstrating enhanced responsiveness to environmental changes compared to traditional hydrogels .

Analytical Chemistry

Detection of Biomolecules :

The ability of boronic acids to form complexes with diols makes them useful in analytical chemistry for detecting sugars and other biomolecules. This property has led to the development of sensors that can selectively identify glucose levels in biological fluids.

Data Table: Sensor Performance

| Sensor Type | Detection Limit | Selectivity |

|---|---|---|

| Electrochemical | 1 µM | High |

| Fluorescent | 0.5 µM | Moderate |

Wirkmechanismus

Target of Action

The primary target of the compound (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The compound (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds .

Action Environment

The action of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenylboronic acid derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH.

Major Products Formed

The major products formed from these reactions include boronic esters, phenylboronic acid derivatives, and various substituted phenylboronic acids. These products can be further utilized in organic synthesis and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid include:

Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis and medicinal chemistry.

4-Formylphenylboronic acid: A boronic acid derivative with a formyl group, used in the synthesis of complex organic molecules.

3-Formylphenylboronic acid: Another formyl-substituted boronic acid with applications in organic synthesis and medicinal chemistry.

Uniqueness

The uniqueness of (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid lies in its combination of functional groups, which provide a versatile platform for chemical modifications and interactions. The presence of the chloro group and the hydroxypiperidinylmethyl group allows for a wide range of chemical transformations and biological applications, making it a valuable compound in various fields of research.

Biologische Aktivität

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, influencing various biochemical pathways. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids, including (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid, typically exert their biological effects through reversible covalent bonding with diols in biomolecules. This interaction can inhibit enzyme activity and alter metabolic pathways. For instance, studies have shown that phenylboronic acids can inhibit the migration and proliferation of cancer cells by targeting key signaling pathways involving Rho family GTPases .

Biological Activity

-

Anticancer Properties :

- Research indicates that boronic acids can inhibit cancer cell migration and proliferation. For example, (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid may exhibit similar effects as other phenylboronic acids by interfering with the actomyosin contractility in cancer cells .

- A study demonstrated that boronic acids could significantly reduce the viability of prostate cancer cells, suggesting potential applications in cancer therapy .

- Antibacterial and Antiviral Activity :

- Enzyme Inhibition :

Case Study 1: Cancer Cell Inhibition

A study investigated the effects of various boronic acids on prostate cancer cell lines, particularly focusing on their impact on Rho GTPases. The results showed that treatment with these compounds led to decreased activity of RhoA and Rac1, which are critical for cell migration and invasion. The study concluded that (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid could be effective in inhibiting metastatic properties of cancer cells .

Case Study 2: Enzyme Interaction

In another research effort, a theoretical model was developed to study the interaction between boronic acids and insulin. The findings suggested that certain derivatives could stabilize insulin better than traditional stabilizers, indicating potential applications in diabetes management . Although this study did not focus solely on (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid, it highlights the broader implications of boronic acids in therapeutic contexts.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[3-chloro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWMSRVVCSCYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCC(CC2)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.